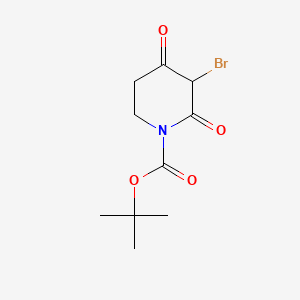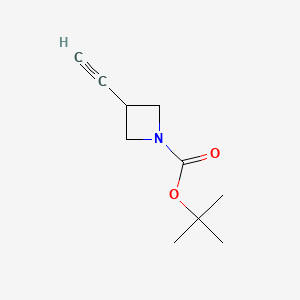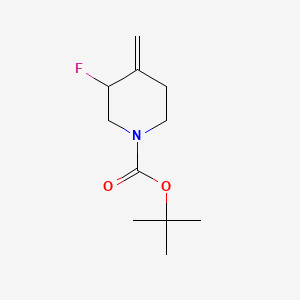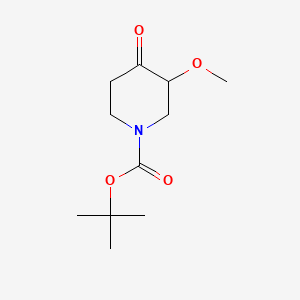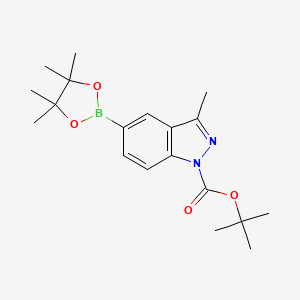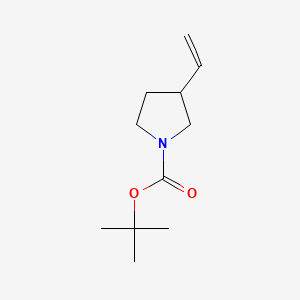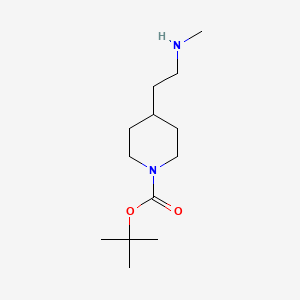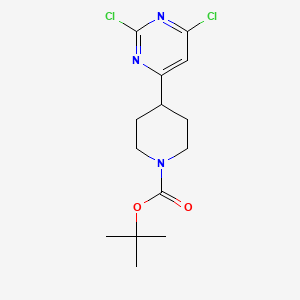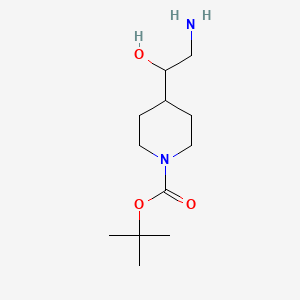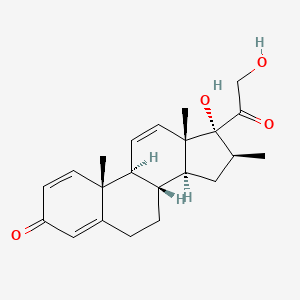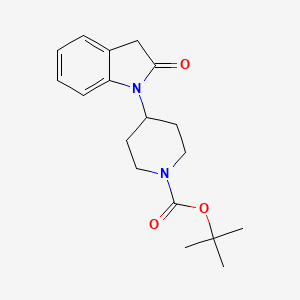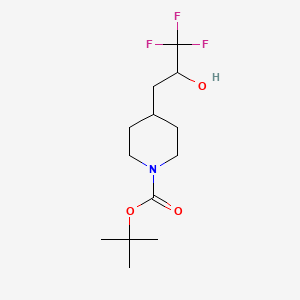![molecular formula C11H19NO3 B592329 (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 CAS No. 175695-44-0](/img/no-structure.png)
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is a deuterated version of the antibiotic linezolid. It is a synthetic compound that belongs to the class of oxazolidinones, which are used to treat various bacterial infections.
Mecanismo De Acción
The mechanism of action of linezolid and ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is similar. They both inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex and stops protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 are similar to those of linezolid. It has broad-spectrum activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is also effective against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 in lab experiments are that it is a deuterated version of linezolid, which makes it ideal for use as a reference standard and internal standard in various analytical methods. It is also stable and has a long shelf life. The limitations are that it is expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are various future directions for the use of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 in scientific research. One possible direction is the development of new analytical methods for the quantification of linezolid in biological samples. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of linezolid in different patient populations. Additionally, ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 could be used in the development of new linezolid formulations for the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 involves the reaction of deuterated 2-aminomethyl-1,3-propanediol with 2-(2-methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-4-one in the presence of a catalyst. The reaction yields the deuterated version of linezolid, which can be purified and used for various scientific research applications.
Aplicaciones Científicas De Investigación
((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 has various scientific research applications. It is primarily used as a reference standard for the analysis of linezolid in biological samples. It is also used as an internal standard for the quantification of linezolid in various matrices. Additionally, ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is used in pharmacokinetic and pharmacodynamic studies of linezolid.
Propiedades
Número CAS |
175695-44-0 |
|---|---|
Nombre del producto |
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 |
Fórmula molecular |
C11H19NO3 |
Peso molecular |
216.295 |
Nombre IUPAC |
(4S)-4-propan-2-yl-3-[(2S)-2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-5-8(4)10(13)12-9(7(2)3)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1/i4D3 |
Clave InChI |
PTLVGXKLHKHRDN-KBWAKMBYSA-N |
SMILES |
CCC(C)C(=O)N1C(COC1=O)C(C)C |
Sinónimos |
[S-(R*,R*)]-4-(1-Methylethyl)-3-(2-methyl-1-oxobutyl)-2-oxazolidinone-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



